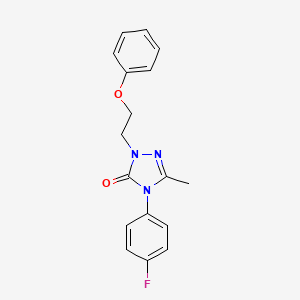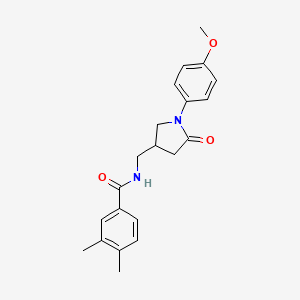
(4-((3-cloropiridin-2-il)oxi)piperidin-1-il)(1-metil-1H-1,2,3-triazol-4-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is a highly specialized molecule with a combination of functional groups, making it a versatile compound in various scientific applications. The presence of the chloropyridinyl, piperidinyl, and triazolyl groups provides a broad spectrum of chemical reactivity and biological activity.
Aplicaciones Científicas De Investigación
This compound finds extensive applications in:
Chemistry:As an intermediate in the synthesis of other complex molecules.
Used in studying reaction mechanisms due to its varied reactive sites.
Investigated for its potential as a ligand in receptor studies.
Functions as a tool in bioorthogonal chemistry.
Explored for therapeutic potentials due to its structural framework.
Acts as a probe in drug discovery studies for targeting specific enzymes or receptors.
Utilized in the development of new materials with specific properties.
Plays a role in the manufacture of specialized polymers and resins.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone generally involves multiple steps, starting with the preparation of intermediates.
First Step: The 3-chloropyridin-2-yl ether is synthesized by reacting 2-chloro-3-pyridine with a suitable nucleophile under basic conditions.
Second Step: The resulting 3-chloropyridin-2-yl ether is then reacted with piperidine in the presence of a base like sodium hydride or potassium carbonate to form the intermediate piperidinyl ether.
Third Step: The final product is obtained by coupling the piperidinyl ether with 1-methyl-1H-1,2,3-triazole under conditions like those involving coupling reagents such as EDCI/HOBt or HATU in an appropriate solvent like dichloromethane.
Industrial Production Methods: Industrial production follows a similar multi-step synthetic route but often utilizes optimized conditions and catalysts to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: The compound undergoes a variety of chemical reactions:
Oxidation: It can be oxidized under specific conditions to yield oxidized derivatives.
Reduction: Can undergo reduction reactions to modify the triazole or pyridine rings.
Substitution: Halogen substituents allow for nucleophilic substitutions, particularly on the pyridine ring.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols for substitution reactions.
Major Products: Oxidation may yield N-oxide derivatives, while reduction can lead to hydrolyzed products. Substitution reactions can produce various derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism by which (4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone exerts its effects is often through interaction with biological macromolecules:
Molecular Targets: Enzymes, receptors, or DNA due to its diverse functional groups.
Pathways Involved: Typically involves modulation of enzymatic activity or receptor binding, altering biochemical pathways.
Comparación Con Compuestos Similares
This compound can be compared to others with similar structures but differs due to its unique combination of functional groups.
Similar Compounds:(4-(pyridin-2-yloxy)piperidin-1-yl)(1H-1,2,3-triazol-4-yl)methanone: : Lacks the chloro group, affecting its reactivity and applications.
(3-chloropyridin-2-yl)(4-piperidin-1-yl)(1H-1,2,3-triazol-4-yl)methanone: : Differs in the position of the triazole group, altering its binding properties.
(4-((2-bromopyridin-3-yl)oxy)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone: : Substitutes chlorine with bromine, affecting reaction pathways.
Hope you find that useful! There's so much more behind each molecule than meets the eye—how fascinating!
Propiedades
IUPAC Name |
[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-(1-methyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5O2/c1-19-9-12(17-18-19)14(21)20-7-4-10(5-8-20)22-13-11(15)3-2-6-16-13/h2-3,6,9-10H,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNVQLIEYODTKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}benzamide](/img/structure/B2579675.png)




![(4S)-spiro[3,4-dihydrothiochromene-2,1'-cyclobutane]-4-amine](/img/structure/B2579683.png)
![3-chloro-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2579687.png)
![2-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]-N-phenyl-1-hydrazinecarboxamide](/img/structure/B2579689.png)
![5-(4-Methylpiperidin-1-yl)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B2579690.png)
![rac-2-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid](/img/structure/B2579693.png)
![diethyl 5-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamido)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2579694.png)


